1,3-Cyclohexanedicarboxylic acid

Catalog No.
S580631
CAS No.
3971-31-1
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Cyclohexanedicarboxylic acid

CAS Number

3971-31-1

Product Name

1,3-Cyclohexanedicarboxylic acid

IUPAC Name

cyclohexane-1,3-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

XBZSBBLNHFMTEB-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

Synonyms

1,2-cyclohexanedicarboxylic acid, cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,3-dicarboxylic acid

Canonical SMILES

C1CC(CC(C1)C(=O)O)C(=O)O

The exact mass of the compound 1,3-Cyclohexanedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid widely utilized as a structural monomer in the synthesis of advanced polyesters, polyamides, and high-solids polyurethane coatings. Characterized by its non-planar aliphatic ring, 1,3-CHDA provides a unique combination of UV stability, chemical resistance, and thermal durability that bridges the performance gap between rigid aromatic acids and highly flexible linear aliphatic acids [1]. In industrial procurement, it is primarily selected as a functional alternative to isophthalic acid or 1,4-cyclohexanedicarboxylic acid when formulators require liquid-state oligomers, superior solubility in common solvents like methyl ethyl ketone (MEK), and enhanced resin processability without sacrificing the weatherability inherent to cycloaliphatic structures [2].

Substituting 1,3-CHDA with generic alternatives leads to severe processing and performance trade-offs in polymer manufacturing. Aromatic substitutes like isophthalic acid (IPA) yield rigid, high-viscosity resins that require excessive solvent volumes (increasing VOCs) and suffer from poor outdoor UV weatherability[1]. Conversely, highly flexible linear aliphatics like adipic acid (AA) drastically lower the glass transition temperature (Tg), compromising the coating's hardness and thermal stability [1]. Even the closest structural analog, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), is not a drop-in replacement; the high structural symmetry of 1,4-CHDA drives rapid crystallization, resulting in solid-state or hazy oligomers that are difficult to dissolve in standard solvents like MEK at high solids content (e.g., 90 wt%) [2]. 1,3-CHDA breaks this symmetry, ensuring the formation of amorphous, low-viscosity liquid resins essential for modern, compliant high-solids formulations[2].

Oligomer State and Solubility for Low-VOC Coatings

The structural asymmetry of 1,3-CHDA significantly alters the physical state and solubility of resulting polyester oligomers compared to its 1,4-isomer. Research demonstrates that polyester oligomers synthesized with 1,3-CHDA remain liquid at room temperature and achieve complete, clear solubility in methyl ethyl ketone (MEK) at 90 wt% solids [1]. In stark contrast, 1,4-CHDA-based polyesters are solid at room temperature and appear hazy even when diluted to 90 wt% solids in MEK due to the uniform 1,4-cyclohexane structure facilitating crystallization [1].

Evidence DimensionOligomer Physical State and MEK Solubility (90 wt% solids)
Target Compound Data1,3-CHDA: Liquid state, clear solution
Comparator Or Baseline1,4-CHDA: Solid state, hazy/insoluble solution
Quantified DifferenceTransition from solid/hazy to liquid/clear at 90 wt% solids
ConditionsPolyester oligomers diluted in 10% MEK at room temperature

Enables the formulation of ultra-high-solids, low-VOC polyurethane coatings without premature crystallization or phase separation during storage.

Enhancement of Film Flexibility and Elongation

Incorporating 1,3-CHDA into polymer backbones effectively disrupts crystallinity, thereby increasing the flexibility of the cured films. When evaluating polyurethane films, shifting from a pure 1,4-CHDA polyester to a 1:1 blend of 1,4-CHDA and 1,3-CHDA increases the elongation-at-break from 8.3% to 24.2% [1]. Concurrently, the tensile modulus decreases from 569 MPa to 255 MPa, demonstrating a quantifiable shift toward a more flexible, less brittle material [1].

Evidence DimensionElongation-at-break and Tensile Modulus
Target Compound Data1:1 1,4-CHDA/1,3-CHDA blend: 24.2% elongation, 255 MPa modulus
Comparator Or BaselinePure 1,4-CHDA: 8.3% elongation, 569 MPa modulus
Quantified Difference~3x increase in elongation-at-break; 55% reduction in tensile modulus
ConditionsCross-linked polyurethane films tested under standard tensile evaluation

Critical for coatings applied to flexible substrates or parts requiring impact resistance where pure 1,4-CHDA coatings would prematurely crack.

Intermediate Glass Transition (Tg) Profile

1,3-CHDA provides an intermediate thermal profile that balances the extreme rigidity of aromatic acids with the excessive softness of linear aliphatics. In cross-linked polyurethane networks, the substitution of isophthalic acid (IPA) with cycloaliphatic diacids lowers the Tg, but pure 1,4-CHDA maintains a relatively high Tg due to its symmetry. Blending 1,3-CHDA into the system yields the lowest Tg within the cyclohexyl diacid series, dropping the thermal transition significantly compared to pure IPA or pure 1,4-CHDA, while remaining higher than linear adipic acid (AA) [1].

Evidence DimensionGlass Transition Temperature (Tg) via DMTA/DSC
Target Compound Data1,3-CHDA systems: Intermediate Tg (lowest in cycloaliphatic series)
Comparator Or BaselineIPA: Highest Tg; Adipic Acid: Lowest Tg; 1,4-CHDA: Higher Tg than 1,3-CHDA
Quantified DifferenceProvides a tunable mid-range Tg between 17 °C and 65 °C depending on the exact diacid blend
ConditionsPolyurethane films evaluated via Differential Scanning Calorimetry (DSC) and DMTA

Allows formulators to precisely dial in the mechanical flexibility of thermosetting coatings without sacrificing the hardness provided by cycloaliphatic rings.

High-Solids, Low-VOC Polyurethane Coatings

Due to its ability to form low-viscosity, highly soluble liquid oligomers, 1,3-CHDA is the preferred diacid for formulations requiring 90 wt% or higher solids content, ensuring compliance with strict environmental VOC regulations without compromising sprayability [1].

Weatherable Outdoor Topcoats

1,3-CHDA replaces aromatic monomers like isophthalic acid (IPA) in exterior coatings (e.g., aerospace or automotive topcoats) where UV-induced yellowing and degradation must be minimized while maintaining structural integrity and flexibility [2].

Amorphous Transparent Copolyesters

In the production of specialty plastics and films, 1,3-CHDA is utilized to disrupt polymer chain packing. Unlike 1,4-CHDA, which promotes crystallinity and haze, 1,3-CHDA ensures the polymer remains amorphous, preserving optical clarity and processability [3].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3971-31-1

General Manufacturing Information

1,3-Cyclohexanedicarboxylic acid: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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